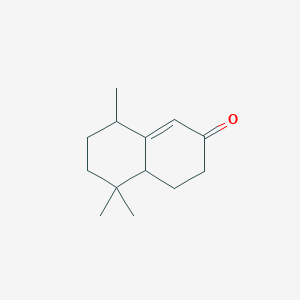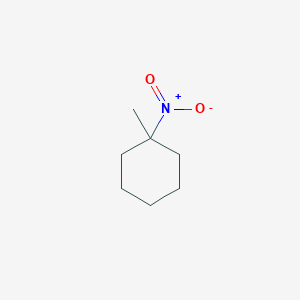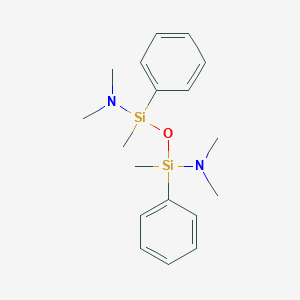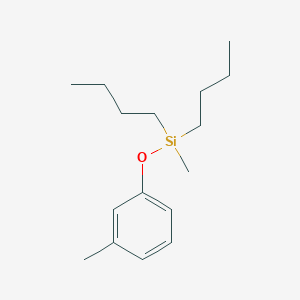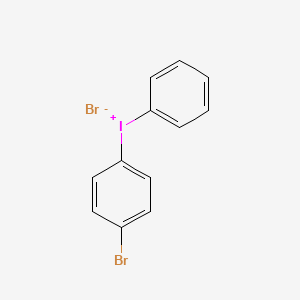![molecular formula C10H9ClO4 B14602109 Methyl 2-[(chloroacetyl)oxy]benzoate CAS No. 60504-02-1](/img/structure/B14602109.png)
Methyl 2-[(chloroacetyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(chloroacetyl)oxy]benzoate is an organic compound that belongs to the ester family. It is characterized by the presence of a benzene ring connected to an ester functional group and a chloroacetyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(chloroacetyl)oxy]benzoate can be synthesized through the esterification of 2-hydroxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-hydroxybenzoic acid and chloroacetyl chloride are combined with a suitable base. The reaction mixture is heated under controlled conditions to achieve the desired product yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2-hydroxybenzoic acid and chloroacetic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 2-hydroxybenzoic acid and chloroacetic acid.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-[(chloroacetyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-[(chloroacetyl)oxy]benzoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester bond can be hydrolyzed by enzymes or chemical reagents, resulting in the release of 2-hydroxybenzoic acid and chloroacetic acid. These reactions are facilitated by the electrophilic nature of the chloroacetyl group and the ester functional group.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a similar structure but lacks the chloroacetyl group.
Ethyl 2-[(chloroacetyl)oxy]benzoate: Similar to methyl 2-[(chloroacetyl)oxy]benzoate but with an ethyl group instead of a methyl group.
Methyl 2-hydroxybenzoate:
Uniqueness
This compound is unique due to the presence of both the ester and chloroacetyl functional groups, which confer distinct reactivity and applications in organic synthesis and scientific research.
Properties
CAS No. |
60504-02-1 |
|---|---|
Molecular Formula |
C10H9ClO4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
methyl 2-(2-chloroacetyl)oxybenzoate |
InChI |
InChI=1S/C10H9ClO4/c1-14-10(13)7-4-2-3-5-8(7)15-9(12)6-11/h2-5H,6H2,1H3 |
InChI Key |
BOMYQMNIRPEDGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Cyclopenta-1,3-dien-1-yl)propyl]phosphonic acid](/img/structure/B14602058.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)

![5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14602070.png)
